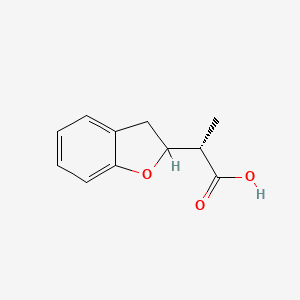

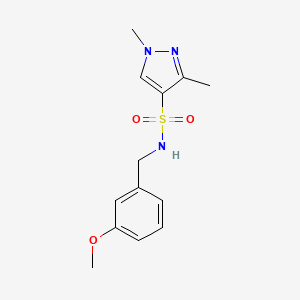

![molecular formula C8H11NO3S B2547508 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide CAS No. 220948-21-0](/img/structure/B2547508.png)

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide" is a derivative of benzene sulfonamide, which is a class of compounds known for their inhibitory activity against carbonic anhydrases (CAs). Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and they are involved in various physiological processes. Inhibitors of CAs have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer .

Synthesis Analysis

The synthesis of benzene sulfonamide derivatives often involves reactions that introduce various functional groups to the benzene sulfonamide core. For example, the synthesis of triazole-linked O-glycosides of benzene sulfonamides is achieved through a 1,3-dipolar cycloaddition reaction of 4-azidobenzenesulfonamide with O-propynyl glycosides . Another approach involves the synthesis of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, which are obtained through the introduction of a thiazole ring and amino group to the benzene sulfonamide structure .

Molecular Structure Analysis

The molecular structure of benzene sulfonamide derivatives is characterized using various spectroscopic and crystallographic techniques. For instance, the molecular structure parameters and vibrational frequencies of certain derivatives have been obtained using Density Functional Theory (DFT) and confirmed by FT-IR and FT-Raman spectroscopy . X-ray crystallography provides detailed information about the crystal structure, including bond lengths and angles, which is essential for understanding the interaction of these compounds with carbonic anhydrase enzymes .

Chemical Reactions Analysis

Benzene sulfonamide derivatives interact with carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This interaction is often characterized by X-ray crystallography, which reveals the orientation of the sulfonamide group and other substituents within the enzyme's active site . The nature of the substituents on the benzene sulfonamide core can significantly affect the inhibitory activity and selectivity towards different carbonic anhydrase isozymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the benzene ring. Computational methods like DFT are used to predict properties such as dipole moments, molecular electrostatic potential, and non-linear optical properties, which are important for understanding the reactivity and interaction of these compounds with biological targets . Additionally, thermodynamic properties can be analyzed to understand the temperature dependence of these properties .

科学的研究の応用

Pharmacological Studies and Clinical Evaluations

Sulfonamide compounds have been extensively studied for their pharmacological properties. For instance, sulthiame, a sulfonamide derivative, has been reported to possess good anticonvulsant properties in several types of epilepsy, showing potential as a valuable anticonvulsant drug, especially for mentally retarded epileptic patients due to its low incidence of side effects (Laveck, de la Cruz, & Thomas, 1962). Another study highlighted ON 01910.Na, a benzyl styryl sulfone analog, as a novel anticancer agent that inhibits mitotic progression and induces apoptosis, showing promise in clinical applications against a broad spectrum of human cancers (Ohnuma et al., 2006).

Environmental Impact and Safety

Perfluorinated sulfonamides, a class related to sulfonamide compounds, have been investigated for their environmental presence and impact. One study focused on their occurrence in indoor and outdoor air and house dust, revealing significant indoor air source strength and suggesting implications for human exposure and environmental pollution (Shoeib et al., 2005).

Metabolic and Excretion Studies

Understanding the metabolism and excretion of sulfonamide compounds is crucial for their safe and effective use. Bumetanide, a potent diuretic sulfonamide congener, demonstrates rapid absorption and elimination in humans, with its pharmacokinetics laying the groundwork for its clinical applications (Halladay, Sipes, & Carter, 1977). Another study assessed the diuretic effect of long-acting sulfonamides in urinary tract infections, highlighting their valuable and safe suppressive antibacterial properties (Seneca, 1966).

Innovative Therapeutic Applications

Exploration of sulfonamides in novel therapeutic areas is ongoing. For instance, the study on the efficacy of 6-hydroxybenzo[b]thiophene-2-sulfonamide as a carbonic anhydrase inhibitor for lowering intraocular pressure in normotensive subjects underscores the potential of sulfonamide compounds in ophthalmology (Werner, Gerber, & Yoder, 1987).

作用機序

Target of Action

The primary target of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folic acid metabolism cycle . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis by this compound leads to a decrease in nucleotide synthesis, thereby inhibiting bacterial replication .

Pharmacokinetics

It is known that sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the action of this compound is the inhibition of bacterial replication . By preventing the synthesis of folic acid, this compound inhibits the production of nucleotides, thereby preventing the replication of bacterial DNA .

特性

IUPAC Name |

4-[(1R)-1-hydroxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAILDNLESYHOJ-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

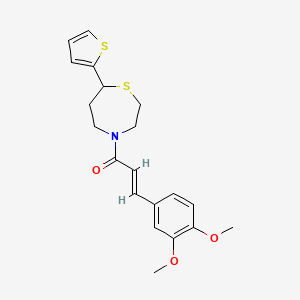

![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2547425.png)

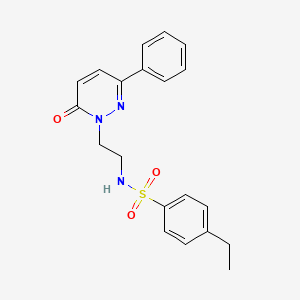

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2547430.png)

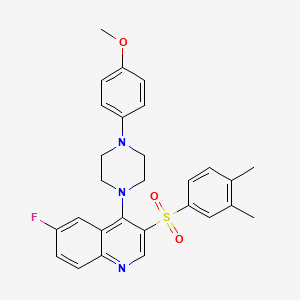

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2547432.png)

![Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2547435.png)

![1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2547436.png)

![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)

![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)

![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2547445.png)